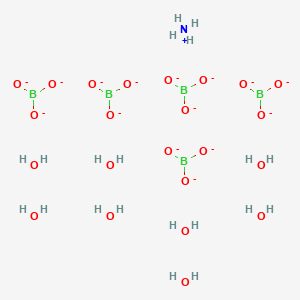
Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(2-methylpropyl)amino)-N-(diphenylmethyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of amino and acetamide functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bis(2-methylpropyl)amino)-N-(diphenylmethyl)acetamide typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the preparation of the bis(2-methylpropyl)amine intermediate. This can be achieved through the reaction of 2-methylpropylamine with a suitable alkylating agent under controlled conditions.
Acetamide Formation: The next step involves the reaction of the bis(2-methylpropyl)amine intermediate with diphenylmethyl acetamide. This reaction is typically carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 2-(Bis(2-methylpropyl)amino)-N-(diphenylmethyl)acetamide involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the acetamide group, converting it into the corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted acetamides and related compounds.
Aplicaciones Científicas De Investigación
2-(Bis(2-methylpropyl)amino)-N-(diphenylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Bis(2-methylpropyl)amino)-N-(diphenylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Comparación Con Compuestos Similares
N-(Diphenylmethyl)acetamide: Shares the acetamide functional group but lacks the bis(2-methylpropyl)amino moiety.
Bis(2-methylpropyl)amine: Contains the bis(2-methylpropyl)amino group but lacks the acetamide functionality.
Uniqueness: 2-(Bis(2-methylpropyl)amino)-N-(diphenylmethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
37390-19-5 |
|---|---|
Fórmula molecular |
C23H32N2O |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
N-benzhydryl-2-[bis(2-methylpropyl)amino]acetamide |
InChI |
InChI=1S/C23H32N2O/c1-18(2)15-25(16-19(3)4)17-22(26)24-23(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,18-19,23H,15-17H2,1-4H3,(H,24,26) |
Clave InChI |
BSOGTEBUBNMAHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)

![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)




